5-Oxo Rosuvastatin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E,3R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O6S/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32/h5-10,13,17,28H,11-12H2,1-4H3,(H,29,30)/b10-9+/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVASDMKSZUTTN-OAGJVSPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(=O)CC(CC(=O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/C(=O)C[C@H](CC(=O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1422619-13-3 | |
| Record name | (3R,6E)-7-(4-(4-Fluorophenyl)-6-(1-methylethyl)-2-(methyl(methylsulfonyl)amino)pyrimidin-5-yl)-3-hydroxy-5-oxohept-6-enoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1422619133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3R,6E)-7-(4-(4-FLUOROPHENYL)-6-(1-METHYLETHYL)-2-(METHYL(METHYLSULFONYL)AMINO)PYRIMIDIN-5-YL)-3-HYDROXY-5-OXOHEPT-6-ENOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A3WU50C5Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Pathways and Chemical Formation Mechanisms of 5 Oxo Rosuvastatin
Elucidation of Synthetic Routes to 5-Oxo Rosuvastatin as an Intermediate or Target Compound in Rosuvastatin Synthesis
In the multi-step synthesis of Rosuvastatin, strategic introduction of key functional groups is paramount. The 5-oxo moiety, which characterizes this particular impurity, can be incorporated at different stages of the synthetic sequence.
The synthesis of Rosuvastatin often involves the condensation of a pyrimidine (B1678525) aldehyde with a side-chain component. google.com One key intermediate in this process is methyl (3R)-3-(tert-butyldimethylsilyloxy)-5-oxo-6-triphenylphosphoranylidene hexanate (B13746143). google.comgoogle.com This precursor already contains the 5-oxo functional group that is ultimately reduced to a hydroxyl group in the final Rosuvastatin molecule. google.com The preparation of Rosuvastatin can involve the condensation of this 5-oxo containing hexanate with 4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)-5-pyrimidinecarbaldehyde. google.com
The formation of this compound can also occur from the oxidation of a hydroxyl precursor. For instance, the intermediate 4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)-5-pyrimidinecarbaldehyde can be prepared by the oxidation of the corresponding hydroxy compound. google.com This highlights that the 5-oxo functionality can be generated from an alcohol group at different points in the synthetic pathway.
Chemical Degradation Pathways Leading to this compound Formation
Rosuvastatin is susceptible to degradation under various stress conditions, leading to the formation of several impurities, including this compound. researchgate.netchemicalpapers.com These degradation pathways are a significant concern for the stability and shelf-life of the drug product.
Oxidative stress is a key factor in the formation of this compound. researchgate.net Studies have shown that when Rosuvastatin is subjected to oxidative conditions, such as treatment with hydrogen peroxide (H2O2), it can degrade to form this compound. In one study, oxidative degradation in 0.3% v/v H2O2 at 75°C for 2.5 hours resulted in the formation of 13.37% (w/w) of this compound (referred to as impurity C).
Acidic conditions can also promote the degradation of Rosuvastatin. While the formation of the lactone and anti-isomer are often the major degradation products under acidic stress, the potential for other degradation pathways exists. researchgate.netnih.govscielo.br Forced degradation studies have shown significant degradation of Rosuvastatin under acid hydrolysis. nih.gov For example, treatment with 0.01 M HCl for three hours at 75°C leads to the formation of other impurities. While some studies did not observe the formation of this compound under their specific acid stress conditions, the complex degradation profile under acidic conditions warrants further investigation. tsijournals.com
Beyond oxidative and acidic stress, other conditions can also contribute to the formation of this compound.
Thermal Degradation: Exposure to high temperatures can induce the formation of this compound. In one study, subjecting a Rosuvastatin drug product to heat at 105°C for 10 days resulted in a significant increase in an impurity identified as Imp-1, which could be related to this compound. tsijournals.com Another study noted that while Rosuvastatin did not degrade significantly after 48 hours at 70°C, long-term stability experiments on tablets at 50°C ± 2°C and 75% ± 5% relative humidity for a year did result in the formation of a small amount of Rosuvastatin impurity C (this compound).
Photolytic Degradation: Exposure to light is another critical factor. Photodegradation studies where Rosuvastatin was exposed to 1.2 million lux hours of light for 48 hours resulted in the formation of 5.24% (w/w) of this compound (impurity C). Rosuvastatin is known to be susceptible to degradation under photolytic conditions, forming various degradation products. nih.gov
The following table summarizes the formation of this compound under different stress conditions as reported in various studies.
| Stress Condition | Details | Result | Reference |
| Oxidative Degradation | 0.3% v/v H2O2 at 75°C for 2.5 hours | Formation of 13.37% (w/w) of this compound (Impurity C) | |
| Thermal Degradation | 105°C for 10 days | Formation of 4.03% of an impurity (Imp-1) | tsijournals.com |
| Thermal Degradation | 50°C ± 2°C and 75% ± 5% RH for 1 year | Formation of a small amount of this compound (Impurity C) | |
| Photolytic Degradation | 1.2 million lux hours for 48 hours | Formation of 5.24% (w/w) of this compound (Impurity C) |
Mechanistic Investigations of this compound Formation Kinetics
This compound, also known as Rosuvastatin ketone, is recognized as a significant degradation product of Rosuvastatin. nih.gov Its formation is a critical area of study in the pharmaceutical field to ensure the stability and quality of Rosuvastatin drug products. The kinetics and mechanisms of its formation are primarily investigated through forced degradation studies, which expose Rosuvastatin to a variety of stress conditions to accelerate its breakdown and identify the resulting products. nih.govresearchgate.net
Research indicates that the formation of this compound from Rosuvastatin occurs under specific environmental stresses. These conditions include oxidative, photolytic, and acidic environments. nih.gov While Rosuvastatin demonstrates stability under basic, thermal (up to 70°C), and humid conditions, its degradation to form impurities, including this compound, is notable under other stresses.
Under oxidative stress, such as exposure to 0.3% v/v hydrogen peroxide (H₂O₂) at 75°C for 2.5 hours, Rosuvastatin degrades to form this compound (designated as Impurity C) at a concentration of 13.37% w/w. Photolytic degradation, after exposure to 1.2 million lux hours of light over 48 hours, also results in the formation of this compound at a concentration of 5.24% w/w. Acid hydrolysis represents another pathway for its formation. nih.gov
Kinetic studies on the degradation of Rosuvastatin reveal that the process often follows first-order kinetics. researchgate.netchemicalpapers.com The rate of degradation and the specific products formed are highly dependent on the solvent and temperature conditions. researchgate.netchemicalpapers.com For instance, the degradation of Rosuvastatin into its various products, including the 5-oxo isomer, is influenced by the type of solvent matrix used during extraction and analysis. researchgate.netchemicalpapers.com While detailed mechanistic studies focusing exclusively on the kinetics of this compound formation are specific, the broader degradation kinetics of the parent compound provide insight into the conditions favoring its emergence.
Forced degradation studies on Rosuvastatin drug products have further elucidated the conditions leading to the formation of this impurity. In one study, a new impurity identified was formed at a level of 0.8% under accelerated stability conditions of 40°C and 75% relative humidity for six months. tsijournals.com However, this specific impurity was not observed under acid, base, water, peroxide, photo, or humidity stress conditions in that particular study, suggesting that its formation mechanism might be complex and potentially linked to interactions within the tablet dosage form under specific heat and humidity conditions over time. tsijournals.com
The following table summarizes findings from a forced degradation study on Rosuvastatin, indicating the conditions under which this compound (Impurity C) is formed.
Table 1: Formation of this compound Under Various Stress Conditions
| Stress Condition | Duration | Temperature | % w/w of this compound (Impurity C) Formed |
|---|---|---|---|
| Acid Hydrolysis (0.01 M HCl) | 3 hours | 75 °C | Not specified, but formed |
| Oxidative Degradation (0.3% v/v H₂O₂) | 2.5 hours | 75 °C | 13.37% |
| Photolysis | 48 hours | Not Applicable | 5.24% |
| Thermal Degradation | 48 hours | 70 °C | No degradation |
| Basic Hydrolysis (0.01 N NaOH) | 10 hours | 75 °C | No degradation |
Data sourced from a forced degradation study of Rosuvastatin.
Table of Compounds
| Compound Name |
|---|
| This compound |
| Rosuvastatin |
| Rosuvastatin calcium |
| This compound tert-Butyl Ester |
| (3R,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3-hydroxy-5-oxo-6-heptenoic Acid Methyl Ester |
| Hydrogen (3S) -1-Methyl-3-[(tert-butyldimethylsilyl)-oxy]pentanedioate |
| Methyl (3S)-3-(tert-butyldimethylsilyloxy)-5-oxo-6-triphenylphosphoranylidene hexanoate |
| 4-(4-flourophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonyl amino)-5-pyrimidine carbaldehyde |
Advanced Analytical Methodologies for the Characterization and Quantification of 5 Oxo Rosuvastatin
Chromatographic Separation Techniques for 5-Oxo Rosuvastatin in Research Samples
Chromatographic methods are indispensable for separating complex mixtures, allowing for the isolation and quantification of individual components, including impurities such as this compound.
HPLC is a widely adopted technique for the analysis of Rosuvastatin and its related substances, including this compound. Various HPLC methods have been developed, often utilizing reversed-phase columns like C18. Mobile phases typically consist of a mixture of organic solvents (e.g., methanol (B129727), acetonitrile) and aqueous buffers, often with the addition of trifluoroacetic acid (TFA) to improve peak shape and separation nih.govmagtechjournal.comthermofisher.comgoogle.comresearchgate.nettsijournals.comresearchgate.netderpharmachemica.comscispace.com. Detection is commonly performed using UV spectrophotometry, with wavelengths around 240-248 nm being frequently employed due to the chromophoric nature of Rosuvastatin nih.govmagtechjournal.comtsijournals.comresearchgate.netscispace.comtandfonline.comresearchgate.net.
Research findings indicate that HPLC methods can effectively separate Rosuvastatin from known impurities, including the anti-isomer and lactone forms, and are capable of quantifying this compound nih.govtsijournals.com. For instance, one study employed a C18 column with a mobile phase of methanol and 0.1% TFA (50:50) at a flow rate of 0.3 mL/min, achieving separation of Rosuvastatin and its impurities within a 10-minute run time nih.gov. Another method utilized a Kromasil 100-5 C18 column with a mobile phase composed of methanol-acetonitrile-potassium dihydrogen phosphate (B84403) buffer, achieving separation at a flow rate of 1.0 mL/min and detection at 242 nm magtechjournal.com.
UPLC offers enhanced resolution, speed, and sensitivity compared to traditional HPLC, making it a powerful tool for impurity profiling. Developed UPLC methods for Rosuvastatin and its impurities often employ Acquity BEH C18 columns (e.g., 100 mm × 2.1 mm, 1.7 μm) with gradient or isocratic elution systems. Mobile phases commonly include mixtures of aqueous buffers (e.g., containing trifluoroacetic acid) and organic solvents like methanol nih.govscielo.brwisdomlib.orgresearchgate.net. Detection is typically set at 240 nm nih.govwisdomlib.org.
These UPLC methods are designed to be stability-indicating, capable of separating Rosuvastatin from known and unknown degradation products, including this compound nih.govscielo.brwisdomlib.orgresearchgate.net. The speed of UPLC allows for significantly reduced run times, often around 10 minutes, while maintaining excellent separation efficiency nih.govwisdomlib.org. Studies have demonstrated that UPLC methods can resolve multiple impurities, including the anti-isomer, lactone, and potentially this compound, from the main compound nih.govscielo.brresearchgate.net. For example, one UPLC method used an Acquity BEH C18 column with a gradient mixture of 0.1% trifluoroacetic acid and methanol, achieving separation within 10 minutes at 40°C and detection at 240 nm nih.gov. Another study reported an isocratic RP-UPLC method using methanol and 0.1% TFA (50:50) on a C-18 column (100 x 2.1 mm, 1.7 μm), with a run time of 12 minutes researchgate.net.
TLC has also been utilized for the analysis of Rosuvastatin and its degradation products, offering a cost-effective and relatively simple method for qualitative and quantitative analysis. Stability-indicating TLC methods have been developed using silica (B1680970) gel plates as the stationary phase. Mobile phases often involve mixtures of solvents such as chloroform, n-hexane, methanol, and glacial acetic acid, or ethyl acetate (B1210297), methanol, and ammonia (B1221849) tandfonline.comresearchgate.netresearchgate.nettandfonline.comjrtdd.com. Detection is typically performed by visualizing the separated bands under UV light, often at wavelengths around 243-245 nm tandfonline.comresearchgate.netresearchgate.netjrtdd.com.
These TLC methods are capable of separating Rosuvastatin from its degradation products, including those formed under acidic hydrolysis, oxidation, photolysis, and thermal stress tandfonline.comresearchgate.nettandfonline.com. For instance, one TLC method used chloroform: n-hexane: methanol: glacial acetic acid (8:10.4:1.5:0.1 v/v/v/v) as the developing system, achieving separation of degradation products from Rosuvastatin researchgate.nettandfonline.com. Another method employed ethyl acetate/methanol/ammonia (7:3:0.01, by volume) as the mobile phase, with scanning at 245 nm, demonstrating the separation of Rosuvastatin (Rf = 0.32) from its acid degradation products (Rf = 0.45 and 0.8) tandfonline.comresearchgate.net.
The development of stability-indicating methods is crucial for monitoring the degradation of pharmaceutical products over time and under various stress conditions. These methods must be capable of separating the active pharmaceutical ingredient (API) from all its significant degradation products and impurities, including this compound.
Both HPLC and UPLC methods have been extensively developed and validated to be stability-indicating for Rosuvastatin nih.govthermofisher.comscispace.comscielo.brwisdomlib.orgresearchgate.netresearchgate.netresearchgate.net. These methods are subjected to forced degradation studies, involving exposure to acidic, basic, oxidative (e.g., hydrogen peroxide), thermal, photolytic, and humidity conditions, as recommended by ICH guidelines nih.govscispace.comscielo.brwisdomlib.orgresearchgate.netresearchgate.netresearchgate.net. Research has shown that Rosuvastatin is particularly sensitive to acid hydrolysis and oxidative stress, leading to the formation of degradation products such as the lactone form, anti-isomer, and potentially this compound nih.govscielo.brwisdomlib.orgresearchgate.net.
Stability-indicating UPLC methods, such as those using Acquity BEH C18 columns with methanol/0.1% TFA mobile phases, have demonstrated the ability to resolve Rosuvastatin from multiple degradation products within a short run time nih.govwisdomlib.orgresearchgate.net. Similarly, HPLC methods using C18 columns with various mobile phase compositions have been validated for their stability-indicating capabilities magtechjournal.comgoogle.comscispace.com. These studies confirm that these chromatographic techniques are essential for assessing the stability profile of Rosuvastatin and quantifying impurities like this compound.
Spectroscopic Characterization of this compound Structure
Spectroscopic techniques, particularly mass spectrometry, are vital for confirming the structure of impurities and degradation products, including this compound.
Mass spectrometry (MS) and tandem mass spectrometry (MS/MS) are powerful tools for identifying and characterizing impurities by providing information on their molecular weight and fragmentation patterns. LC-MS and LC-MS/MS have been widely used in conjunction with chromatographic separation to identify degradation products of Rosuvastatin, including those that could be this compound nih.govtsijournals.comscielo.brresearchgate.netnih.govingentaconnect.com.
When Rosuvastatin is subjected to stress conditions, particularly acid hydrolysis, degradation products are formed. These degradation products, including potential candidates like this compound, can be analyzed using LC-MS/MS. For instance, an unknown degradant found in acid stress conditions was identified using UPLC-MS, showing a molecular ion at m/z 496, which was 14 mass units higher than Rosuvastatin (m/z 482), consistent with the addition of a methylene (B1212753) group, possibly indicating an esterification or oxidation product scielo.br. Studies have reported MS/MS fragmentation patterns for Rosuvastatin, which serve as a reference for identifying related compounds nih.govingentaconnect.com. For example, MS/MS analysis of Rosuvastatin has shown characteristic fragmentation ions such as m/z 482 (molecular ion), 464, 446, 422, 404, 300, 272, and 270 nih.gov. These fragmentation pathways are crucial for deducing the substructural information of degradation products like this compound.
Furthermore, specific studies have identified this compound as a process-related substance and impurity tsijournals.comderpharmachemica.comlgcstandards.comnih.gov. Its structure has been characterized using techniques like LC-MS/MS, HRMS, NMR, and IR tsijournals.com. The molecular formula of this compound is C22H26FN3O6S, with a molecular weight of 479.52 g/mol lgcstandards.comnih.gov. Its mass fragmentation patterns, when analyzed by LC-MS/MS, provide definitive evidence for its structure and presence as an impurity in Rosuvastatin samples.
Chemical Stability and Reactivity Studies of 5 Oxo Rosuvastatin
Intrinsic Stability Assessment of Isolated 5-Oxo Rosuvastatin
This compound, also known as 5-keto acid, is an impurity that can form during the manufacturing process and storage of Rosuvastatin. derpharmachemica.com Its presence has been detected at levels up to 0.8% under accelerated stability conditions of 40°C and 75% relative humidity over a six-month period. tsijournals.com
The intrinsic stability of this compound is closely linked to the conditions that degrade its parent compound, Rosuvastatin. Thermal stress has been identified as a significant factor in the formation of this impurity. tsijournals.com Studies have shown that subjecting the Rosuvastatin drug product to thermal stress, for example at 105°C, can enhance the level of the 5-Oxo impurity significantly. tsijournals.com This indicates that while Rosuvastatin is susceptible to thermal degradation resulting in oxidation, the resulting this compound impurity persists under these conditions.
Forced degradation studies on Rosuvastatin, which intentionally stress the drug under various conditions, provide insight into its stability profile. ejbps.com Rosuvastatin itself is an unstable compound that can undergo various chemical degradations through processes like oxidation or photolysis. researchgate.netchemicalpapers.com The formation of the 5-oxo isomer is a result of such degradation processes. researchgate.netchemicalpapers.com
Impact of Environmental Factors on this compound Stability (e.g., pH, Solvents)
The stability of this compound, and more specifically its formation from Rosuvastatin, is heavily influenced by environmental factors like pH and the solvent system used. Forced degradation studies conducted under the guidelines of the International Conference on Harmonisation (ICH) reveal the lability of Rosuvastatin under specific conditions. nih.govnih.gov
Rosuvastatin has been found to be particularly unstable and prone to degradation under acidic and photolytic conditions, while showing relative stability under neutral, basic, and thermal stress. nih.gov In one comprehensive study, 11 different degradation products were formed, which were separable using a stability-indicating method. nih.gov
Interestingly, specific stress conditions did not lead to the formation of the 5-Oxo impurity. In a detailed forced degradation study of a Rosuvastatin drug product, the 5-Oxo impurity was not observed under acid, base, water, peroxide, or photolytic stress conditions. tsijournals.com Its formation was specifically linked to thermal and accelerated humidity/temperature conditions. tsijournals.com
| Stress Condition | Parameters | Observation of 5-Oxo Impurity |
|---|---|---|
| Acid Degradation | 0.1N HCl, 60°C, 30 min | Not Observed |
| Base Degradation | 0.1N NaOH, 60°C, 30 min | Not Observed |
| Water Degradation | Water, 60°C, 30 min | Not Observed |
| Oxidative Degradation | 6% H₂O₂, 25°C, 24 hrs | Not Observed |
| Photolytic Degradation | Visible: 1.2 million lux-hours; UV: 200w-hr/m² | Not Observed |
| Humidity Degradation | 90% RH, 25°C, 7 Days | No Significant Degradation |
| Thermal Degradation | 105°C, 6 hrs | Low Level Formed |
| Accelerated Stability | 40°C / 75% RH, 6 months | Observed at ~0.8% |
The choice of solvent is also critical. Studies on the degradation kinetics of Rosuvastatin to its lactone form show that the solvent matrix can control the reaction equilibrium. researchgate.netchemicalpapers.comchemicalpapers.com In aprotic solvents like acetonitrile/water mixtures, the conversion of Rosuvastatin to its lactone form is favored. researchgate.netchemicalpapers.comchemicalpapers.com Conversely, in acidic aqueous mobile phases, the reverse reaction occurs. researchgate.netchemicalpapers.comchemicalpapers.com When using organic protic solvents such as methanol (B129727), both Rosuvastatin and its lactone form were found to be stable. researchgate.netchemicalpapers.comchemicalpapers.com While these studies focus on the lactone impurity, they underscore the significant role of the solvent environment on the stability and degradation pathways of Rosuvastatin, which would similarly influence the formation of the 5-Oxo derivative. For instance, sample solutions of Rosuvastatin prepared in diluents containing 0.1% trifluoroacetic acid (TFA) in 2-propanol or ethanol (B145695) were found to be unstable. nih.govresearchgate.net
Reactivity and Further Transformation of this compound in Chemical Systems
This compound is primarily understood as a product of the oxidation of Rosuvastatin. researchgate.net It is one of several potential degradation products, which also include the anti-isomer and the lactone form. researchgate.netchemicalpapers.com The formation of this compound represents a specific transformation of the parent molecule where the secondary alcohol at the C5 position of the heptenoic acid side chain is oxidized to a ketone.
The available research focuses predominantly on the formation pathways of this impurity from Rosuvastatin rather than its subsequent reactivity. tsijournals.comnih.gov Forced degradation studies aim to identify potential degradants that could form during storage and use. innovareacademics.in In these studies, this compound is identified as a terminal degradation product under specific stress conditions, particularly thermal stress. tsijournals.com The data suggests that once formed, it is a relatively stable impurity under a range of conditions where other degradation reactions might occur for the parent compound. For example, it was not observed to degrade further or be formed under hydrolytic (acidic, basic, neutral) or standard oxidative conditions in certain studies. tsijournals.com
Impurities Profiling and Quality Assurance Implications in Rosuvastatin Production
Strategies for Control and Minimization of 5-Oxo Rosuvastatin in Drug Substances and Formulations
Effective control of this compound necessitates a multi-faceted approach, encompassing both manufacturing process optimization and formulation strategies.
Process Optimization and Analytical Control: The synthesis of Rosuvastatin involves complex chemical steps, and process parameters must be meticulously controlled to minimize the formation of impurities like this compound. Strategies include optimizing reaction conditions, purification techniques, and storage of intermediates and the final API.
Analytical methods play a crucial role in detecting, identifying, and quantifying this compound. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary techniques employed for impurity profiling of Rosuvastatin researchgate.netscielo.brsemanticscholar.orgresearchgate.netnih.govnih.gov. These methods are developed and validated to ensure they are stability-indicating, meaning they can separate and detect degradation products from the main API. For instance, a validated UHPLC method demonstrated the ability to achieve baseline separation of Rosuvastatin from its known impurities, including this compound, within a short run time researchgate.netnih.gov. Such methods are essential for routine quality control of both the drug substance and finished drug products.
Formulation Strategies: The stability of Rosuvastatin in formulated products is influenced by factors such as pH and moisture content. This compound can form through degradation, particularly under acidic conditions nih.gov. To mitigate this, pharmaceutical formulations often incorporate stabilizing agents. The use of alkaline stabilizers, such as magnesium phosphate (B84403) or sodium bicarbonate, has been shown to reduce the formation of 5-oxo related compounds and lactone forms of Rosuvastatin google.comgoogle.com. Natural stabilizers like Xanthan Gum, Chitosan, and Guar Gum have also been explored jpionline.org. Controlling the moisture content of the final dosage form is also vital, as higher water content can accelerate degradation google.com.
Analytical Method Performance for this compound: The effectiveness of control strategies is underpinned by the performance of analytical methods. For example, a UHPLC method reported a Limit of Quantification (LOQ) of 0.075 µg/mL for this compound, with a signal-to-noise ratio of 26.4 and a precision (% RSD) of 8.0% nih.gov. The method demonstrated linearity in the range of 0.075 to 8.12 µg/mL with a correlation coefficient (R²) of 0.999, indicating good quantitative capability nih.gov.
Compliance with Regulatory Guidelines for Impurity Control in Pharmaceutical Development
The control of impurities in pharmaceutical products is strictly governed by international regulatory guidelines, primarily those established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
ICH Q3A(R2) and Q3B(R2) Guidelines: The ICH Q3A(R2) guideline addresses impurities in new drug substances, while ICH Q3B(R2) focuses on degradation products (impurities) in new drug products premier-research.comich.orgaifa.gov.it. These guidelines provide a framework for the reporting, identification, and qualification of impurities based on their levels relative to the maximum daily dose (MDD) of the drug substance premier-research.commdpi.comeuropa.euich.orgfda.goviajps.com.
Reporting Threshold: Impurities present above a specified threshold must be reported premier-research.commdpi.comich.orgfda.gov. For a maximum daily dose of 2 g or less, this threshold is typically 0.05% ich.orgfda.gov.
Identification Threshold: Impurities exceeding this threshold generally require structural identification premier-research.commdpi.comich.orgfda.gov.
Qualification Threshold: Impurities present above the qualification threshold necessitate safety qualification, meaning their biological safety must be established premier-research.commdpi.comich.orgfda.gov.
Pharmacopoeial Standards: Pharmacopoeias, such as the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP), set specific limits for impurities in drug substances and products. For Rosuvastatin tablets, the Ph. Eur. monograph specifies a limit for Impurity C (this compound) of not more than 0.6% scribd.com. It also sets limits for unspecified impurities (NMT 0.10%) and total impurities (NMT 1.2%), with a reporting threshold of 0.05% scribd.com. Adherence to these pharmacopoeial limits is mandatory for market authorization in regions that recognize these standards.
Data Table: Pharmacopoeial Limits for Rosuvastatin Impurities
| Impurity Name | Ph. Eur. Limit (%) |
| Impurity C (this compound) | ≤ 0.6 |
| Unspecified Impurities | ≤ 0.10 |
| Total Impurities | ≤ 1.2 |
Data Table: Analytical Performance of this compound (Example UPLC Method)
| Analyte | LOQ (µg/mL) | S/N Ratio | Precision (% RSD) | Linearity Range (µg/mL) | R² |
| This compound | 0.075 | 26.4 | 8.0 | 0.075 to 8.12 | 0.999 |
The rigorous application of these regulatory guidelines and pharmacopoeial standards ensures that the level of this compound, along with other impurities, remains within acceptable safety margins, thereby safeguarding the quality and therapeutic value of Rosuvastatin products.
Future Directions in 5 Oxo Rosuvastatin Research
Emerging Analytical Techniques for Enhanced Characterization of 5-Oxo Rosuvastatin
The accurate detection and quantification of this compound are paramount for quality control in pharmaceutical manufacturing. While standard High-Performance Liquid Chromatography (HPLC) methods are widely used, emerging analytical techniques offer enhanced sensitivity, selectivity, and speed for the characterization of this and other related substances. unesp.brnih.gov
Advanced chromatographic techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) are becoming instrumental. nih.govnih.gov UHPLC systems, utilizing columns with smaller particle sizes (typically under 2 µm), provide significantly higher resolution and faster analysis times compared to traditional HPLC. nih.gov For instance, a validated UHPLC method has been developed that achieves baseline separation of all organic related substances of Rosuvastatin, including the 5-Oxo impurity, in less than 15 minutes. nih.govnih.gov
Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are powerful tools for the structural elucidation and sensitive quantification of impurities. tsijournals.comrsc.org Techniques like LC-MS/MS and High-Resolution Mass Spectrometry (HRMS) provide detailed fragmentation data, which is essential for unequivocally identifying unknown degradation products and confirming the structure of known impurities like this compound. tsijournals.comresearchgate.net Forced degradation studies, where the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light, are often coupled with these advanced techniques to identify potential degradation products that could form during the shelf life of the drug product. rsc.orgresearchgate.net
The table below summarizes some of the advanced analytical methods used for the separation and identification of Rosuvastatin and its impurities, including this compound.
| Technique | Column | Mobile Phase Composition | Detection | Key Findings/Advantages | Reference |
|---|---|---|---|---|---|
| UHPLC | Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm) | Methanol (B129727) and 0.025% Trifluoroacetic acid (TFA) in a 55:45 (v/v) ratio | UV | Baseline separation of all European Pharmacopoeia listed impurities in under 15 minutes. nih.gov | nih.govnih.gov |
| HPLC | XBridge C18 (150 x 4.6mm, 3.5µ) | Gradient elution with pH 3.0 phosphate (B84403) buffer and an organic modifier | UV (248 nm) | Capable of separating degradant and process impurities, including 5-ketoacid (5-Oxo). researchgate.net | researchgate.net |
| LC-MS/MS | Not specified | Gradient program with Mobile Phase A (0.01M Ammonium acetate (B1210297) buffer, pH 3.0, and methanol) and Mobile Phase B (Buffer, methanol, and ACN) | Positive Electrospray Ionization (ESI) | Used for structural characterization of isolated impurities after preparative HPLC. tsijournals.com | tsijournals.com |
| Stability-Indicating Stereoselective Method (HPLC) | Chiralpak IB (250 mm x 4.6 mm, 5.0 µm) | n-hexane, dichloromethane, 2-propanol, and trifluoroacetic acid (82:10:8:0.2 v/v/v/v) | UV (243 nm) | Successfully separated the 5-Oxo impurity from the enantiomer and other related substances. researchgate.net | researchgate.net |
Advanced Mechanistic Studies on the Chemical Formation Pathways of this compound
This compound is recognized as a degradation product that can form under various stress conditions. chemicalpapers.comresearchgate.net It is structurally characterized by the oxidation of the secondary alcohol at the C5 position of the heptenoic acid side chain to a ketone. Understanding the precise mechanisms of its formation is critical for developing strategies to prevent its occurrence.
The formation of the 5-Oxo impurity is often observed during forced degradation studies, particularly under oxidative and thermal stress. rsc.orgresearchgate.net The presence of oxidizing agents can directly lead to the conversion of the hydroxyl group to a ketone. Similarly, elevated temperatures can accelerate degradation reactions, potentially involving radical mechanisms or interactions with excipients in a formulation, leading to the formation of this compound.
Kinetic studies are essential to determine the rate of formation of degradation products under different conditions. chemicalpapers.comresearchgate.net Such studies help in understanding the stability of Rosuvastatin and predicting its shelf-life. For example, kinetic analysis can reveal whether the formation of this compound follows first-order or second-order kinetics, providing insights into the reaction mechanism. While detailed kinetic studies on the lactone impurity of Rosuvastatin have been published, showing first-order kinetics, similar in-depth studies focusing specifically on the 5-Oxo pathway are a key area for future research. chemicalpapers.comresearchgate.net
Furthermore, the role of pH is a critical factor. While lactonization is a major degradation pathway in acidic conditions, the stability of the dihydroxy acid side chain, and its susceptibility to oxidation to the 5-Oxo form, can also be pH-dependent. google.com Advanced mechanistic studies may involve computational modeling and isotopic labeling to trace the reaction pathways and identify reactive intermediates, providing a comprehensive understanding of how and why this compound is formed.
Role of this compound Research in Process Chemistry Optimization for Rosuvastatin Synthesis
A thorough understanding of the formation of this compound directly informs the optimization of the Rosuvastatin synthesis process. The primary goal of process chemistry is to develop a manufacturing route that is not only efficient and high-yielding but also minimizes the formation of impurities to meet stringent regulatory standards. patsnap.comwjpmr.com
By identifying the specific synthetic steps or conditions that favor the formation of this compound, process chemists can implement targeted modifications. This can include:
Selection of Reagents and Catalysts: Avoiding harsh oxidizing agents in steps subsequent to the formation of the dihydroxy acid side chain is crucial. If an oxidation step is necessary elsewhere in the molecule, careful selection of a highly selective reagent is required to prevent over-oxidation of the side chain.
Control of Reaction Conditions: Tightly controlling parameters such as temperature, pressure, and reaction time can significantly limit the degradation of Rosuvastatin into its 5-Oxo form. dovepress.com For instance, if thermal stress is identified as a key contributor, the process would be optimized to run at lower temperatures or for shorter durations.
Purification Strategies: Knowledge of the physicochemical properties of this compound, obtained through its characterization, aids in the development of effective purification methods. tsijournals.com This could involve designing crystallization or chromatographic processes that selectively remove this impurity, ensuring the final active pharmaceutical ingredient (API) meets the required purity specifications. google.com
Formulation Development: Research into degradation pathways also influences the formulation of the final drug product. nih.govjmchemsci.com Understanding that this compound can form under specific conditions helps formulators select appropriate excipients and packaging that enhance the stability of Rosuvastatin and prevent its degradation over the product's shelf life.
Ultimately, research into this compound is not merely an academic exercise but a critical component of a Quality by Design (QbD) approach to pharmaceutical development. researchgate.net It provides the scientific understanding needed to build quality, safety, and efficacy into the manufacturing process of Rosuvastatin from the outset.
Q & A
Q. What analytical methods are recommended for detecting and quantifying 5-Oxo Rosuvastatin in pharmaceutical formulations?
A stability-indicating reversed-phase UPLC method is widely used, optimized via fractional factorial experimental design to separate this compound from other impurities (e.g., lactone, anti-isomer). Key chromatographic factors include buffer pH (e.g., pH 3.0–4.0) and mobile phase composition (e.g., acetonitrile:tetrahydrofuran ratios) . Validation parameters (linearity, LOQ: 0.075 µg/mL, precision: %RSD <10%) should comply with ICH guidelines .
Q. How does this compound impact the stability profile of Rosuvastatin formulations?
this compound is a degradation product formed under oxidative stress or acidic conditions. Stability studies require forced degradation protocols (e.g., exposure to H₂O₂ or HCl) followed by HPLC/UPLC analysis to monitor impurity levels. The presence of 5-Oxo impurity above 0.15% necessitates reformulation or improved packaging to mitigate degradation .
Q. What experimental designs are suitable for optimizing Rosuvastatin formulations to minimize 5-Oxo impurity formation?
Central composite design (CCD) is effective for formulation optimization. For example, variables like excipient ratios (microcrystalline cellulose, croscarmellose sodium) are tested at three levels to optimize tablet hardness, disintegration time, and drug release. Polynomial equations model factor-response relationships (e.g., %drug release vs. excipient concentration) .
Advanced Research Questions
Q. How can physiologically based pharmacokinetic (PBPK) modeling predict the absorption of Rosuvastatin and its metabolites, including 5-Oxo derivatives, under varying dietary conditions?
GastroPlus™ software integrates parameters like logD, permeability, and food effects (e.g., high-fat meals reduce absorption). Sensitivity analysis shows that high-protein diets improve bioavailability of BCS Class III drugs like Rosuvastatin by enhancing intestinal solubility. Model validation requires fold-error <2 between simulated and clinical PK data .
Q. What methodological approaches resolve contradictions in clinical outcomes of Rosuvastatin therapy involving 5-Oxo impurity levels?
In the JUPITER trial, Rosuvastatin reduced cardiovascular events in non-hyperlipidemic patients (HR: 0.56; 95% CI: 0.46–0.69) , but showed no benefit in hemodialysis patients despite LDL reduction (HR: 0.96; 95% CI: 0.84–1.11) . To address such discrepancies, subgroup analyses (e.g., baseline Lp(a) levels) and pharmacokinetic/pharmacodynamic (PK/PD) modeling are critical to identify confounding factors (e.g., uremic toxin interference) .
Q. How do transporter-mediated interactions influence the pharmacokinetics of this compound?
OATP1B1/1B3 and P-glycoprotein (Pgp) transporters significantly affect Rosuvastatin distribution. Inhibition of OATP1B1 by cyclosporine increases plasma AUC by 7-fold, while Pgp inhibitors (e.g., verapamil) alter hepatic uptake. In vitro assays (e.g., transfected HEK293 cells) and PopPK modeling quantify transporter contributions .
Q. What advanced formulation strategies improve the bioavailability of Rosuvastatin while minimizing 5-Oxo impurity generation?
Self-nanoemulsifying drug delivery systems (SNEDDS) using D-optimal mixture design optimize globule size (14–132 nm) and drug release (>86% in 40 min). Variables include oil (Capryol™ 90), surfactant (Labrasol®), and cosolvent (Transcutol® P) ratios. TEM and laser diffraction validate nanoemulsion stability .
Methodological Considerations
- Data Contradiction Analysis : Use meta-regression to harmonize clinical trial outcomes (e.g., JUPITER vs. AURORA trials) by adjusting for covariates like renal function or inflammatory biomarkers .
- Robustness Testing : For analytical methods, vary column temperature (±5°C) and flow rate (±0.1 mL/min) to ensure peak resolution (Rs >2.0) between 5-Oxo and parent compound .
- Ethical Reporting : Adhere to CONSORT guidelines for clinical trials and provide raw data/open-access protocols to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
